molecular formula C20H21N5O B053697 Guanidinophenylalanine-2-naphthylamide CAS No. 115336-09-9

Guanidinophenylalanine-2-naphthylamide

Cat. No.: B053697
CAS No.: 115336-09-9
M. Wt: 347.4 g/mol
InChI Key: SNMKHUWOSZEILM-UHFFFAOYSA-N
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Description

Guanidinophenylalanine-2-naphthylamide is a synthetic compound combining a phenylalanine backbone modified with a guanidino group and a 2-naphthylamide moiety. The 2-naphthylamide group contributes to hydrophobic interactions and may confer fluorescent properties, depending on substitution patterns and conjugation .

Properties

CAS No.

115336-09-9

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25)

InChI Key

SNMKHUWOSZEILM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N

Synonyms

GPA-2-NA
guanidinophenylalanine-2-naphthylamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Guanidine Moieties

Guanidine-containing compounds, such as ranitidine derivatives (e.g., ranitidine nitroacetamide) and guanidinaluminiumsulfat-6-hydrat, share functional group similarities. For example:

  • Ranitidine nitroacetamide: Contains a nitroacetamide group linked to a furan-methylthioethyl chain.
  • Guanidinaluminiumsulfat-6-hydrat: Synthesized from guanidine carbonate and aluminum sulfate, this compound forms hexagonal crystals with high aqueous solubility. Its synthesis involves concentrated sulfuric acid and controlled cooling, contrasting with the likely aqueous-organic biphasic conditions required for Guanidinophenylalanine-2-naphthylamide .

Naphthylamide Derivatives

Compounds like N-phenyl-2-naphthylamine and fluorescein/rhodamine derivatives highlight key differences:

  • N-Phenyl-2-naphthylamine: A simpler naphthylamide lacking the guanidine-phenylalanine backbone. Its safety data sheet (SDS) indicates 100% purity with unclassified hazards, suggesting that this compound may require similar handling precautions for inhalation or skin contact .
  • Fluorescein and Rhodamine: These fluorophores exhibit strong emission but suffer from photobleaching. This compound’s naphthylamide group may offer improved photostability, as seen in cyanine dyes, which are engineered for reduced photodegradation .

Photophysical and Functional Properties

Compound Excitation (nm)* Emission (nm)* Photobleaching Resistance Key Applications Reference
This compound ~350 (predicted) ~420 (predicted) Moderate-High (inferred) Biochemical assays
Fluorescein 494 521 Low Cellular imaging
Rhodamine 123 507 529 Moderate Mitochondrial tracking
Cyanine 5 649 670 High NIR imaging

*Predicted values based on naphthylamide analogs.

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